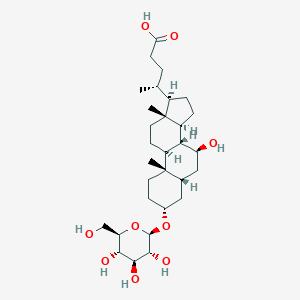
Idazoxan hydrochloride
Overview
Description
Idazoxan Hydrochloride is a chemical compound known for its use in scientific research. It acts as both a selective alpha-2 adrenergic receptor antagonist and an antagonist for the imidazoline receptor . This compound has been investigated for its potential as an antidepressant and as an adjunctive treatment in schizophrenia . Additionally, it has shown promise in Alzheimer’s research by reducing pathology and symptoms in mouse models .
Mechanism of Action
Target of Action
Idazoxan hydrochloride primarily targets the α2-adrenergic receptors and imidazoline receptors (IRs) . The α2-adrenergic receptors are part of the adrenergic receptor group and play a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system . Imidazoline receptors, on the other hand, are non-adrenergic receptors that are involved in various physiological and pathological processes .
Mode of Action
This compound acts as an antagonist at both α2-adrenergic receptors and imidazoline receptors . As an antagonist, it binds to these receptors and blocks their activation, thereby inhibiting the actions of endogenous agonists . This can lead to various changes in cellular function depending on the specific role of the receptor .
Biochemical Pathways
Due to its α2 receptor antagonism, it is capable of enhancing therapeutic effects of antipsychotics, possibly by enhancing dopamine neurotransmission in the prefrontal cortex of the brain, a brain area thought to be involved in the pathogenesis of schizophrenia .
Result of Action
This compound has been found to promote apoptosis of pancreatic beta cells . It is also cytotoxic to both cell lines and against aliquots of specimens of breast, gastric, lung, ovarian and prostate cancers as well as non-Hodgkin’s lymphoma . It produces apoptotic cell death and promotes calreticulin expression, suggesting that this compound might be immunomodulatory in vivo .
Biochemical Analysis
Biochemical Properties
Idazoxan Hydrochloride interacts with α2-adrenergic receptors and imidazoline receptors . It competitively antagonizes the centrally induced hypotensive effect of imidazoline-like agents . It also improves motor symptoms in Parkinson’s disease, L-DOPA-induced dyskinesias, and experimental Parkinsonism .
Cellular Effects
This compound has been found to bind to mitochondrial membranes and promote apoptosis of pancreatic beta cells . It has also shown cytotoxic effects on both cell lines and against aliquots of specimens of breast, gastric, lung, ovarian and prostate cancers as well as non-Hodgkin’s lymphoma . It produces apoptotic cell death and promotes calreticulin expression, suggesting that this compound might be immunomodulatory in vivo .
Molecular Mechanism
This compound exerts its effects at the molecular level through its antagonistic action on α2-adrenergic receptors and imidazoline receptors . Due to its α2 receptor antagonism, it is capable of enhancing therapeutic effects of antipsychotics, possibly by enhancing dopamine neurotransmission in the prefrontal cortex of the brain .
Dosage Effects in Animal Models
In animal models, this compound has been shown to potently reverse haloperidol-induced catalepsy with an ED50 of 0.25 mg/kg
Metabolic Pathways
It is known to influence sympathetic control and monoamine turnover .
Transport and Distribution
It is known to bind to mitochondrial membranes .
Subcellular Localization
This compound binds to mitochondrial membranes, suggesting its subcellular localization is in the mitochondria
Preparation Methods
The synthesis of Idazoxan Hydrochloride involves several steps:
Reaction of Catechol with 2-Chloroacrylonitrile: Catechol reacts with 2-Chloroacrylonitrile to form 2-cyano-1,4-benzodioxan.
Pinner Reaction: The 2-cyano-1,4-benzodioxan undergoes a Pinner reaction with alcoholic hydrogen chloride to produce an iminoether.
Formation of Imidazoline Ring: The iminoether is then treated with ethylenediamine to form the imidazoline ring, resulting in Idazoxan.
Industrial production methods typically follow similar synthetic routes but may involve optimization for yield and purity .
Chemical Reactions Analysis
Idazoxan Hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the benzodioxan and imidazoline rings.
Substitution Reactions: Common reagents include hydrogen chloride and ethylenediamine. These reactions often result in the formation of imidazoline derivatives.
Major Products: The primary product is Idazoxan, with potential by-products depending on reaction conditions.
Scientific Research Applications
Idazoxan Hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Idazoxan Hydrochloride is unique in its dual antagonism of alpha-2 adrenergic and imidazoline receptors. Similar compounds include:
Efaroxan: Another alpha-2 adrenergic receptor antagonist with similar properties.
Fluparoxan: Known for its imidazoline receptor antagonism.
Imiloxan: Shares structural similarities and receptor targets with Idazoxan.
These compounds differ in their specific receptor affinities and potential therapeutic applications, highlighting the uniqueness of this compound in research and potential clinical use .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUBYOVCLMEAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920189 | |
| Record name | (+/-)-Idazoxan monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79944-56-2, 90755-83-2, 79944-58-4 | |
| Record name | Idazoxan hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idazoxan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090755832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDAZOXAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Idazoxan monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Idazoxan hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDAZOXAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15394QZS7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Idazoxan hydrochloride's antineoplastic activity?
A1: While this compound is known as an imidazoline and adrenoreceptor ligand, its antineoplastic activity arises from its ability to bind to mitochondrial membranes [, ]. This binding ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells [].
Q2: Which cancer types has this compound shown activity against in preclinical studies?
A2: In vitro studies have demonstrated this compound's cytotoxic effects against murine lung cancer and human prostate cancer cell lines []. Additionally, promising results were observed in ex vivo tests using fresh tumor samples from breast, gastric, lung, ovarian, and prostate cancers, as well as non-Hodgkin's lymphoma [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine](/img/structure/B142593.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride](/img/structure/B142595.png)










